(2-Amino-4-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Amino-4-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H12BNO2. It is characterized by the presence of an amino group at the second position and a cyclopropyl group at the fourth position on the phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of arylboronic acids, including this compound, can be achieved through continuous flow processes. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling efficient synthesis with high throughput .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Amidation: Boronic acids can react with amines to form amides, often catalyzed by boron compounds.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amidation: Amines and boron catalysts.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Amidation: Amides.
Scientific Research Applications
(2-Amino-4-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-4-cyclopropylphenyl)boronic acid in chemical reactions often involves the formation of a boron-oxygen or boron-nitrogen bond. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate that facilitates the formation of a carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, which is useful in sensing applications .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the amino and cyclopropyl groups, making it less versatile in certain applications.
4-Cyclopropylphenylboronic acid: Lacks the amino group, which can limit its reactivity in some contexts.
2-Aminophenylboronic acid: Lacks the cyclopropyl group, affecting its steric properties and reactivity.
Uniqueness: (2-Amino-4-cyclopropylphenyl)boronic acid is unique due to the presence of both the amino and cyclopropyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H12BNO2 |
---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
(2-amino-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2,11H2 |
InChI Key |
QTWVQKSXNBESIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CC2)N)(O)O |
Origin of Product |
United States |
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